5-Chloro-2-methylbenzenesulfonyl chloride
Overview
Description
5-Chloro-2-methylbenzenesulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a clear, colorless to yellow to red liquid .
Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methylbenzenesulfonyl chloride is C7H6Cl2O2S . The structure includes a benzene ring with a methyl group and a sulfonyl chloride group attached .Physical And Chemical Properties Analysis
5-Chloro-2-methylbenzenesulfonyl chloride is a liquid with a refractive index of 1.5675-1.5725 at 20°C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Key Intermediates in Pesticide Production
5-Chloro-2-methylbenzenesulfonyl chloride is instrumental in synthesizing key intermediates for pesticides. One notable application is in the preparation of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a critical component in herbicidal products like j7uthiacet-methyl. This process involves a sequence of reactions including chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).
Advanced Polymerization Techniques
The compound plays a role in advanced polymerization techniques, such as atom transfer radical polymerization (ATRP). It's used to study the efficiency of different initiators in the polymerization of materials like methyl methacrylate. This research helps in understanding and optimizing the polymerization processes for creating high-performance polymers (P. Gurr et al., 2005).
Synthesis of Pharmaceutical Compounds
In the pharmaceutical industry, 5-Chloro-2-methylbenzenesulfonyl chloride is used for synthesizing drugs like cladribine, a medication used against hairy-cell leukemia and other neoplasms. This synthesis process involves several steps, including the treatment with various sulfonyl chlorides and subsequent reactions to produce the final drug molecule (Z. Janeba et al., 2003).
Preparation of Industrial Chemicals
The compound is used in the preparation of chemicals like 4-(methylsulfonyl)benzoic acid, highlighting its importance in industrial chemical synthesis. The process involves steps like reduction, methylation, and oxidation, and is noted for its efficiency and environmental friendliness, making it suitable for large-scale production (H. Yin, 2002).
Environmental Applications
5-Chloro-2-methylbenzenesulfonyl chloride is also researched for its role in environmental applications. For instance, studies have investigated its effects in advanced oxidation processes for treating wastewater, specifically in the degradation of azo dyes. These studies are crucial for developing more efficient and environmentally safe wastewater treatment methods (Ruixia Yuan et al., 2011).
Safety And Hazards
5-Chloro-2-methylbenzenesulfonyl chloride is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves/clothing/eye protection/face protection when handling it .
properties
IUPAC Name |
5-chloro-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBFBNCERXCECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188524 | |
Record name | 4-Chlorotoluene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylbenzenesulfonyl chloride | |
CAS RN |
34981-38-9 | |
Record name | 5-Chloro-2-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34981-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorotoluene-2-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34981-38-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorotoluene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorotoluene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-methylbenzene-1-sulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPN22LB9FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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